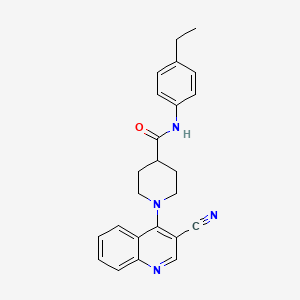
1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a quinoline moiety, a piperidine ring, and various substituents that may influence its biological activity.
Chemical Structure
The molecular formula of this compound is C23H24N4O. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may bind to certain receptors, influencing cell signaling pathways that regulate growth and apoptosis.
Biological Activities
Research has indicated several potential biological activities of this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
The presence of the cyano group in the structure is known to enhance antimicrobial activity. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, potentially through disruption of microbial cell membranes.
Anti-inflammatory Effects
Compounds with piperidine and quinoline moieties have been reported to possess anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Study : A series of tests against Staphylococcus aureus revealed an MIC of 16 µg/mL, indicating strong antibacterial properties. The compound was able to disrupt bacterial cell wall synthesis.
- Inflammation Model : In a mouse model of arthritis, treatment with this compound reduced paw swelling and joint damage, correlating with decreased inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-17-7-9-20(10-8-17)27-24(29)18-11-13-28(14-12-18)23-19(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16,18H,2,11-14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOPKCDQIWALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














